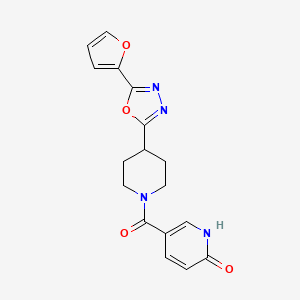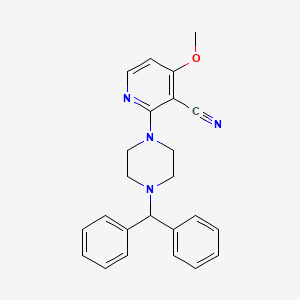![molecular formula C15H11F3N4O B2924935 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034487-37-9](/img/structure/B2924935.png)
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H11F3N4O and its molecular weight is 320.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
A study by Hafez and El-Gazzar (2020) described the synthesis of novel pyridine derivatives with a focus on anticancer applications. This research included the synthesis of urea derivatives, with compounds demonstrating potent antitumor activity. The synthesis process involved key intermediates, highlighting the versatility of pyridine derivatives in medicinal chemistry (Hafez & El-Gazzar, 2020).
Microwave-Assisted Synthesis
Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This efficient approach yielded products in satisfactory yields and represents a faster alternative to conventional heating (Li & Chen, 2008).
Synthesis of Benzofuran Derivatives
Abdelhamid, Fahmi, and Alsheflo (2012) explored the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and urea derivatives containing benzofuran moiety. These compounds were synthesized for potential biological applications, demonstrating the adaptability of this chemical structure (Abdelhamid, Fahmi, & Alsheflo, 2012).
Pyrazolyl-Substituted Pyridinium and Guanidinium Salts
Echterhoff et al. (2014) described a protocol for converting pyridone and urea derivatives into pyrazolyl-substituted pyridinium or guanidinium salts. This method is notable for its functional-group compatibility and high yields, showing the chemical versatility of pyrazolo derivatives (Echterhoff et al., 2014).
Antibacterial Heterocyclic Compounds
Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds with a sulfonamido moiety, aiming to create effective antibacterial agents. This research highlights the potential of pyridine and urea derivatives in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Antiviral Pyridopyrazolotriazines
Attaby et al. (2007) synthesized pyridopyrazolotriazines with significant antiviral activities. This research shows the potential of pyrazolo[1,5-a]pyridine derivatives in creating effective antiviral agents (Attaby et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
This compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . It eradicates preformed biofilms effectively and is more potent than the control antibiotic vancomycin . The compound’s mode of action suggests targets that have a global effect on bacterial cell function .
Biochemical Pathways
It is known that the compound has a broad range of inhibitory effects, suggesting that it impacts multiple pathways .
Pharmacokinetics
The compound has shown low toxicity to cultured human embryonic kidney cells, indicating a favorable safety profile .
Result of Action
The compound’s action results in the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . It has also been found to be very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Biochemical Analysis
Biochemical Properties
The compound 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea has been found to interact with various enzymes and proteins, leading to a broad range of inhibitory effects . These interactions can influence the function of these biomolecules, potentially affecting various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to be an effective growth inhibitor of antibiotic-resistant Gram-positive bacteria . It also prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. For example, it has been found to inhibit the cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-yl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)12-3-1-2-4-13(12)21-14(23)20-10-6-8-22-11(9-10)5-7-19-22/h1-9H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAQIDRDKTFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2924857.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
![2-Chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one](/img/structure/B2924859.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2924862.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate](/img/structure/B2924866.png)
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B2924867.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2924868.png)
![N-cyclopropyl-1-[6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2924869.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B2924871.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2924872.png)
![2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2924875.png)
